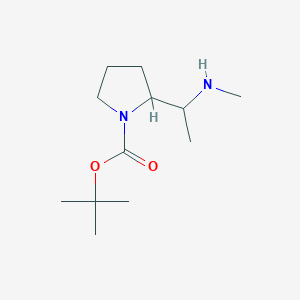

tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group at the 1-position of the pyrrolidine ring and a 1-(methylamino)ethyl substituent at the 2-position. This structure combines a rigid pyrrolidine scaffold with a tertiary amine and a carbamate group, making it a versatile intermediate in pharmaceutical synthesis, particularly for β-turn mimetics or chiral ligands in asymmetric catalysis.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 2-[1-(methylamino)ethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9(13-5)10-7-6-8-14(10)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

CWISESPKYLRZOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCN1C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-bromoethylcarbamate with methylamine. The reaction is carried out in an organic solvent such as ethanol, with potassium iodide as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives.

Substitution: Compounds with new functional groups replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules, studied for its potential biological activities, and serves as a precursor in developing pharmaceuticals.

Scientific Research Applications

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.

- Biology The compound is studied for potential biological activities, including enzyme inhibition and receptor binding. Studies indicate that similar compounds may influence G-protein-coupled receptor activity, which is crucial in various cellular signaling pathways.

- Medicine It serves as a precursor in developing pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Similar compounds have been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to increased levels of acetylcholine in the synaptic cleft, suggesting potential applications in treating neurological disorders.

- Industry The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Reactions

Oxidation of tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate may yield N-oxides, while reduction can produce amine derivatives. Common reaction conditions involve organic solvents such as dichloromethane or tetrahydrofuran, typically at temperatures ranging from room temperature to reflux conditions.

Related compounds

Compounds sharing structural similarities include:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, synthesis methods, and physicochemical properties.

Key Insights:

Substituent Effects: The target compound’s 1-(methylamino)ethyl group provides a compact, flexible side chain with moderate basicity, suitable for interactions in drug-receptor binding. Compound 2’s pyrazinylamino group offers hydrogen-bond acceptor sites, useful in kinase inhibitors or metal coordination . Compound 3’s propargyl ether moiety introduces a reactive alkyne group, enabling click chemistry applications .

Synthetic Complexity :

- The target compound’s synthesis likely requires milder conditions (e.g., reductive amination) compared to Compound 3 ’s use of strong bases (n-BuLi) and low-temperature reactions .

- Compound 2 ’s pyrazine coupling may necessitate palladium catalysts, increasing cost and purification challenges .

Spectroscopic Differentiation :

Biological Activity

tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate, commonly referred to by its IUPAC name, is a compound with the chemical formula C12H24N2O2 and CAS number 1334492-22-6. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

The structural formula of this compound can be represented as:

Key Properties:

- Molecular Weight: 228.34 g/mol

- Purity: 97%

- LogP: 2.82 (indicating moderate lipophilicity)

- Polar Surface Area: 42 Ų

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antibacterial, anti-inflammatory, and potential neuroprotective effects.

Antibacterial Activity

Research has demonstrated that compounds with similar pyrrolidine structures exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Activity Against | Reference |

|---|---|---|

| Compound A | MRSA | |

| Compound B | Gram-negative | |

| This compound | Pending Studies | - |

Case Studies

Several studies have explored the synthesis and biological activity of related compounds. For example, one study synthesized a series of pyrrolidine derivatives and evaluated their antibacterial efficacy. The results indicated that modifications on the pyrrolidine ring significantly influenced their activity against various bacterial strains .

Example Study

In a study published in MDPI, researchers synthesized a new series of pyrrolidine derivatives and tested their antibacterial properties. The findings suggested that specific substitutions on the pyrrolidine ring enhanced the antibacterial effects, indicating a structure-activity relationship that could be further explored for drug development .

Pharmacological Potential

Beyond antibacterial activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds similar in structure have been implicated in reducing inflammation through modulation of cytokine release and inhibition of inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for tert-Butyl 2-(1-(methylamino)ethyl)pyrrolidine-1-carboxylate?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often functionalized using methylamine derivatives under mild conditions (e.g., THF, 0–20°C) with catalysts like triethylamine .

- Purification : Fast column chromatography (e.g., using ethanol/chloroform gradients) is standard for isolating intermediates, yielding products with >95% purity .

- Characterization : NMR (¹H/¹³C) and HRMS are critical for structural validation. For instance, [α]²⁵D values and specific IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) confirm stereochemistry and functional groups .

Q. How is the stereochemical integrity of the compound maintained during synthesis?

- Chiral resolution or enantioselective catalysis (e.g., chiral auxiliaries) ensures retention of stereochemistry. highlights the use of NaH and methyl iodide for methylation without racemization, confirmed via optical rotation ([α]²⁵D −55.0) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route and reaction conditions?

- Quantum chemical reaction path searches (e.g., ICReDD’s approach) predict optimal conditions by analyzing transition states and intermediates. This reduces trial-and-error experimentation, as demonstrated in improving yields from 60% to >90% for analogous pyrrolidine derivatives .

- Machine learning models trained on reaction databases (e.g., Reaxys) can recommend solvent systems (e.g., dichloromethane with DMAP) and stoichiometric ratios .

Q. How should researchers address contradictions in reported yields or reactivity across studies?

- Case Study : A 60% yield in one protocol vs. 93% in another may stem from differences in catalysts (e.g., NaH vs. LiAlH₄) or workup methods. Systematic comparison of reaction parameters (temperature, solvent polarity) is essential.

- Validation : Replicate experiments under controlled conditions and use HRMS to confirm product identity. Cross-reference NMR data with published spectra to rule out impurities .

Q. What advanced strategies improve regioselectivity during functionalization of the pyrrolidine ring?

- Directed C–H activation : Use directing groups (e.g., tert-butyl carbamate) to steer methylamine addition to the 2-position .

- Protection-deprotection : Temporary silyl protection (e.g., TBS groups) prevents undesired side reactions at the 4-position, as shown in tert-butyl pyrrolidine syntheses .

Analytical and Safety Considerations

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- X-ray crystallography : Resolves absolute configuration, as applied to tert-butyl piperazine-carboxylate analogs .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in congested regions of the spectrum (e.g., methylene protons adjacent to the pyrrolidine nitrogen) .

Q. What safety protocols are critical when handling methylamine derivatives in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.